Stereochemistry Dictates Glycosidase Inhibition Selectivity: (3S,4S) vs. (3R,4R) Derivatives
In a direct head-to-head comparison, N-substituted derivatives of (3S,4S)-pyrrolidine-3,4-diol (compounds 9) and (3R,4R)-pyrrolidine-3,4-diol (compounds 10) were evaluated for glycosidase inhibitory activity [1]. The (3S,4S)-derived compounds 9k, 9l, and 9m demonstrated inhibitory activity toward α-D-amyloglucosidases from Aspergillus niger and Rhizopus mold. In contrast, the (3R,4R)-derived compounds 10 exhibited unexpected inhibitory activity toward α-D-mannosidases from almonds and jack bean, a profile not observed with the (3S,4S) series [1].
| Evidence Dimension | Enzyme inhibition selectivity profile |
|---|---|
| Target Compound Data | Inhibition of α-D-amyloglucosidases from A. niger and Rhizopus mold observed for (3S,4S)-derived compounds 9k, 9l, 9m at 1 mM concentration. |
| Comparator Or Baseline | (3R,4R)-derived compounds 10 show inhibition of α-D-mannosidases from almonds and jack bean. |
| Quantified Difference | Qualitative difference in enzyme target selectivity: (3S,4S) series targets α-D-amyloglucosidases; (3R,4R) series targets α-D-mannosidases. |
| Conditions | In vitro enzyme inhibition assay at 1 mM inhibitor concentration, optimal pH conditions. |
Why This Matters
This stereochemistry-dependent enzyme selectivity profile is critical for researchers designing specific glycosidase inhibitors; procurement of the incorrect enantiomer will result in targeting an entirely different enzyme class, invalidating experimental hypotheses.
- [1] Lysek, R.; Vogel, P. Synthesis of N-Substituted (3S,4S)- and (3R,4R)-Pyrrolidine-3,4-diols: Search for New Glycosidase Inhibitors. Helvetica Chimica Acta 2004, 87 (12), 3167-3181. DOI: 10.1002/hlca.200490282. View Source
